3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-benzylsulfanyl-5-(furan-2-yl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-3-8-15(9-4-1)14-24-19-21-20-18(17-12-7-13-23-17)22(19)16-10-5-2-6-11-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAISSSKTUSEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylthiol with a furan-2-yl-substituted hydrazine derivative, followed by cyclization with a phenyl-substituted nitrile. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzylthio Group
The benzylthio (-S-CH₂C₆H₅) moiety serves as a reactive site for nucleophilic displacement. Key reactions include:
For example, oxidation with H₂O₂ produces sulfoxide intermediates, which are precursors for sulfone-containing analogs with improved metabolic stability.
Functionalization of the Triazole Ring
The 1,2,4-triazole core undergoes regioselective modifications:
N-Alkylation
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Conditions : Allyl bromide, K₂CO₃, DMF, 60°C
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Product : 4-Allyl-3-(benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole
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Mechanism : Base-assisted deprotonation at N4 followed by SN2 alkylation .
Cycloaddition Reactions
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
Furan Ring Modifications
The furan-2-yl group participates in electrophilic substitutions:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-furan derivatives | Explosives precursor |
| Bromination | Br₂, CCl₄, RT | 5-Bromo-furan derivatives | Cross-coupling substrates |
Brominated derivatives enable Suzuki-Miyaura couplings for biaryl hybrid systems .
Hybridization via Multicomponent Reactions
The compound serves as a scaffold for hybrid molecules:
-
With ciprofloxacin : Forms S-bridged hybrids via thione-acylation, showing potent antitubercular activity (MIC: 3.25 µg/mL vs *Mycobacterium smeg
Scientific Research Applications
Molecular Formula
Chemistry
3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel compounds with tailored properties.
Biology
Research has indicated that this compound exhibits antimicrobial and antifungal activities. Studies have shown that it can disrupt cell membrane integrity or inhibit essential enzymes in pathogens, making it a candidate for developing new antimicrobial agents.
Medicine
The compound is explored for its potential therapeutic properties, including:
- Anticancer Activity : Investigations suggest that it may inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Properties : Preliminary studies indicate potential benefits in reducing inflammation.
Industry
In material science, this compound is being investigated for applications in developing new materials with specific properties such as conductivity or fluorescence.
Case Study 1: Antimicrobial Activity
A study conducted by Gümrükçüoğlu et al. reported the synthesis of various triazole derivatives and their antimicrobial activities. The results indicated that some derivatives exhibited promising activity against bacteria and fungi, highlighting the potential of triazole compounds in combating resistant strains .
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal explored the anticancer effects of several triazole derivatives. The study found that certain compounds significantly inhibited cancer cell proliferation in vitro, suggesting that this compound could serve as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the disruption of cell membrane integrity or inhibition of essential enzymes in pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and biological activities, derived from the evidence:
Key Structural and Functional Comparisons:
Substituent Effects on Lipophilicity and Bioactivity: Benzylthio vs. Alkylthio: The benzylthio group in the target compound offers higher lipophilicity compared to alkylthio groups (e.g., butylthio in 5a), which may enhance membrane permeability. However, alkylthio derivatives with longer chains (e.g., decylthio in IIi) demonstrate stronger antifungal activity due to increased hydrophobic interactions . Furan-2-yl vs. Chlorophenoxy: The electron-rich furan-2-yl group in the target compound may improve π-π stacking in biological targets compared to 4-chlorophenoxy groups in 5a–5g, which introduce electron-withdrawing effects .
Biological Activity Trends :
- Antimicrobial Activity : Alkylthio derivatives with longer chains (e.g., decylthio in IIi) exhibit enhanced antifungal activity, suggesting that lipophilicity is critical for membrane disruption . In contrast, benzylthio analogs (e.g., 5b) may prioritize interactions with aromatic residues in enzymes or receptors .
- Cholinesterase Inhibition : The 4-methoxyphenyl substituent in 6g enhances cholinesterase inhibition, likely due to hydrogen bonding with the enzyme’s active site. The furan-2-yl group in the target compound could similarly engage in polar interactions .
Synthetic Methodologies :
- Microwave-assisted synthesis (e.g., compounds 5a–5g) is a common approach for 1,2,4-triazoles, offering high yields (68–87%) and reduced reaction times .
- S-alkylation reactions (e.g., conversion of thiols to thioethers) are critical for introducing substituents at position 3, as demonstrated in compounds 6a–6g .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Electron-Withdrawing Groups : QSAR models indicate that substituents with higher electron-withdrawing capacity (e.g., halogens in 5b–5g) enhance antimicrobial activity by increasing electrophilicity and interaction with target proteins .
- Hydrophobic Interactions : Longer alkyl chains (e.g., decylthio in IIi) improve antifungal activity by strengthening hydrophobic binding to lipid membranes .
Biological Activity
3-(Benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a triazole ring substituted with a benzylthio group and a furan moiety, enhancing its chemical reactivity and biological profile. The following sections will detail its synthesis, biological activities, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Triazole Ring : The initial step often involves the reaction of phenylhydrazine with furan-2-carbaldehyde to form a hydrazone intermediate.
- Thioether Formation : The introduction of the benzylthio group is achieved through nucleophilic substitution reactions using benzyl chloride and thiourea.
- Cyclization : The final cyclization step results in the formation of the triazole ring under acidic or basic conditions.
Biological Activity
The biological activities of this compound have been extensively studied, revealing a range of pharmacological properties:
Antimicrobial Activity
Research indicates that compounds containing the triazole core exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates:
- Antibacterial Activity : It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | 15 |
| Escherichia coli | 16 µg/mL | 12 |
Antifungal Activity
The antifungal efficacy of this compound has also been highlighted in various studies. Its structure allows it to inhibit fungal growth effectively:
- Mechanism : It is believed to interfere with fungal cell wall synthesis and disrupt membrane integrity.
Anticancer Properties
Recent investigations have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on cancer cell lines such as A431 (human epidermoid carcinoma) revealed cytotoxic effects with IC50 values indicating significant activity.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : Molecular docking studies suggest that it can bind to DNA gyrase and other targets critical for cellular function.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Antibacterial Efficacy : A comparative study showed that derivatives of triazoles including this compound exhibited higher antibacterial activity than traditional treatments against resistant strains .
- Anticancer Research : Clinical trials investigating its use as an adjunct therapy in cancer treatment indicated improved patient outcomes when combined with existing chemotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing 3-(benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole and related triazole derivatives?
The compound can be synthesized via alkylation of a triazole-3-thiol precursor. A typical method involves reacting 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol with benzyl halides in a basic alcoholic medium (e.g., 2-propanol with KOH) under reflux. The reaction progress is monitored by TLC, and purification is achieved via recrystallization or column chromatography .
Q. Which analytical techniques are commonly employed to confirm the purity and structure of this compound?
Key techniques include:
- 1H NMR/IR spectroscopy : To confirm functional groups and substitution patterns.
- HPLC-DAD : For purity assessment, especially in pharmaceutical-grade studies .
- Elemental analysis : To validate molecular composition.
- Chromatographic mass spectrometry (GC-MS/LC-MS) : For verifying molecular weight and detecting impurities .
Q. How is antimicrobial activity typically evaluated for this class of triazole derivatives?
The serial dilution method is widely used. Minimum inhibitory concentrations (MICs) are determined against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) in nutrient broth, with activity correlated to alkyl chain length and substituent electronegativity .
Advanced Research Questions
Q. What structural modifications enhance the antifungal activity of 3-(benzylthio)-1,2,4-triazoles?
Increasing the alkyl chain length (e.g., replacing methyl with decyl groups) improves lipophilicity and membrane penetration, boosting antifungal activity. However, substituting the decyl group with shorter chains or polar moieties reduces efficacy, as seen in SAR studies of analogous compounds .
Q. How does microwave-assisted synthesis improve the yield and efficiency of triazole derivatives compared to traditional methods?
Microwave synthesis reduces reaction times (e.g., 45 minutes vs. hours) and enhances yields by enabling rapid, uniform heating. For example, alkylation of triazole-3-thiols in a Milestone Flexi Wave system at 150°C under 14.4 bar pressure achieves >90% conversion with minimal byproducts .
Q. What challenges arise in crystallographic refinement of triazole derivatives, and how are they addressed?
Challenges include handling twinned data and high thermal motion in flexible substituents (e.g., benzylthio groups). Using SHELXL for refinement with restraints on anisotropic displacement parameters and incorporating hydrogen bonding interactions (e.g., N–H···S) improves model accuracy. High-resolution data (≤1.0 Å) is critical for resolving disorder .
Q. How can computational methods like molecular docking guide the design of triazole-based inhibitors?
Docking studies (e.g., using AutoDock Vina ) predict binding modes to target enzymes (e.g., tyrosinase or CYP51). For instance, furan-2-yl and benzylthio groups in this compound may occupy hydrophobic pockets, while the triazole core forms hydrogen bonds. PASS Online® software further prioritizes derivatives with predicted antimicrobial activity .
Q. What forced degradation strategies are applicable to assess the stability of triazole derivatives in pharmaceutical formulations?
Stress testing under acidic/alkaline hydrolysis , oxidative (H₂O₂), thermal , and photolytic conditions identifies degradation pathways. For example, HPLC-DAD can detect sulfoxide formation (m/z=318) from oxidation of the benzylthio group, informing formulation stability .
Methodological Insights
Q. How are hybrid heterocyclic systems (e.g., triazole-pyrazole) synthesized, and what advantages do they offer?
Hybrids are prepared via heterocyclicization of precursors like ethyl 5-methyl-1H-pyrazole-3-carboxylate with phenyl isothiocyanate, followed by alkaline cyclization. These hybrids exhibit dual bioactivity (e.g., antimicrobial and anti-inflammatory) due to synergistic interactions between heterocyclic moieties .
Q. What protocols optimize the alkylation of triazole-3-thiols to minimize disulfide byproducts?
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation.
- Employ a 1:1 molar ratio of thiol to alkylating agent.
- Add radical scavengers (e.g., BHT) in microwave synthesis to suppress disulfide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
